2-Bromopropanamide
Overview
Description
Scientific Research Applications
2-Bromopropanamide has a wide range of applications in scientific research:
Safety and Hazards
2-Bromopropanamide is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using this substance only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical help should be sought .
Mechanism of Action
Target of Action
The primary target of 2-Bromopropanamide is the enzyme dl-2-haloacid dehalogenase from Pseudomonas putida PP3 (dl-DEX 312) . This enzyme plays a crucial role in the hydrolytic dehalogenation of this compound .
Mode of Action
This compound interacts with its target, dl-2-haloacid dehalogenase, to undergo a process called hydrolytic dehalogenation . This interaction results in the removal of the halogen group (bromine in this case) from the compound .
Biochemical Pathways
The hydrolytic dehalogenation of this compound catalyzed by dl-2-haloacid dehalogenase is a key step in the degradation pathway of halogenated aliphatic compounds . The downstream effects of this pathway include the generation of simpler, non-halogenated compounds that can be further metabolized or excreted .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound into simpler, non-halogenated compounds through the process of hydrolytic dehalogenation . This transformation can potentially reduce the toxicity associated with halogenated compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. The pH and temperature of the environment can also impact the activity of the dl-2-haloacid dehalogenase enzyme and thus the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
2-Bromopropanamide plays a significant role in various biochemical reactions. It is known to interact with enzymes such as dl-2-haloacid dehalogenase from Pseudomonas putida PP3, which catalyzes the hydrolytic dehalogenation of this compound . This interaction is crucial for the dehalogenation process, which involves the removal of halogen atoms from organic compounds. The compound’s ability to participate in such reactions makes it valuable for studying enzyme-substrate interactions and understanding the mechanisms of dehalogenation.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of certain metabolites . Additionally, this compound may impact cell function by altering the activity of proteins involved in signaling pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as dl-2-haloacid dehalogenase, and undergoes hydrolytic dehalogenation . This process involves the cleavage of the carbon-halogen bond, resulting in the formation of a dehalogenated product. The binding interactions and subsequent enzymatic reactions highlight the compound’s role in modulating enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound’s impact on cells can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including changes in organ function and biochemical pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by enzymes such as dl-2-haloacid dehalogenase . The compound undergoes hydrolytic dehalogenation, resulting in the formation of dehalogenated products. This process is essential for understanding the metabolic fate of halogenated compounds and their impact on cellular metabolism. The interaction with specific enzymes and cofactors highlights the compound’s role in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its potential impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures is essential for understanding the compound’s role in cellular processes and its potential impact on organelle function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropanamide can be synthesized through the bromination of propionamide. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the propionamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Nucleophilic Substitution: Products include substituted amides, thiols, and ethers.
Hydrolysis: Propionic acid and ammonium bromide.
Reduction: Propionamide and other reduced derivatives.
Comparison with Similar Compounds
2-Bromoacetamide: Similar in structure but with a different alkyl chain length.
2-Bromopropionitrile: Contains a nitrile group instead of an amide group.
2-Bromo-2-methylpropanamide: A branched analog with a methyl group at the α-position.
Uniqueness: 2-Bromopropanamide is unique due to its specific reactivity and the ability to undergo selective substitution reactions. Its role as a substrate in enzyme-catalyzed dehalogenation also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-bromopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYZQCEIVEMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031970 | |
Record name | 2-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-25-2 | |
Record name | 2-Bromopropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5875-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92W215G050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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